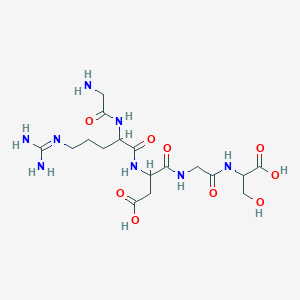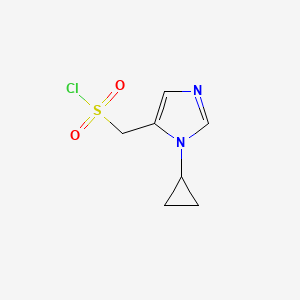
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH is a synthetic peptide composed of glycine, arginine, aspartic acid, and serine. This compound is of interest due to its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide is designed to mimic certain biological processes, making it a valuable tool for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, DL-arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for DL-aspartic acid, glycine, and DL-serine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification to ensure the highest quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol (BME) are common reducing agents.
Substitution Reactions: These may involve the use of specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides with disulfide bridges, while substitution can result in peptides with altered biological activity.
Applications De Recherche Scientifique
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH has a wide range of applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme activity.
Pharmacology: The peptide can be used in drug development to investigate the effects of peptide-based therapeutics.
Materials Science: It is utilized in the development of biomaterials and nanotechnology.
Cell Biology: The peptide can be used to study cell adhesion, migration, and signaling pathways.
Mécanisme D'action
The mechanism of action of H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH involves its interaction with specific molecular targets, such as integrins on the cell surface. These interactions can trigger various cellular responses, including changes in cell adhesion, migration, and signal transduction. The peptide’s ability to mimic natural biological processes makes it a valuable tool for studying these mechanisms in detail.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: This peptide is similar in structure and function, often used in studies of cell adhesion and integrin interactions.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another related peptide with applications in cell biology and materials science.
Uniqueness
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH is unique due to its specific sequence of amino acids, which allows it to interact with a distinct set of molecular targets. This specificity makes it particularly useful for targeted research applications, where precise interactions are required.
Propriétés
IUPAC Name |
3-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[2-[(1-carboxy-2-hydroxyethyl)amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)15(32)25-9(4-13(29)30)14(31)22-6-12(28)24-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOAJVVLPHLOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B12105656.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine](/img/structure/B12105667.png)


![Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one](/img/structure/B12105687.png)


![13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12105705.png)
![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)

![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)

